![molecular formula C14H14BrCl2N3 B2942107 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride CAS No. 1909318-72-4](/img/structure/B2942107.png)

4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

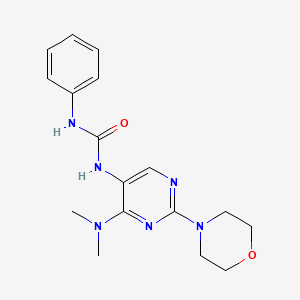

“4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride” is a chemical compound with the CAS Number: 1909318-72-4 . It has a molecular weight of 375.09 . The IUPAC name for this compound is 4-((6-bromo-1H-benzo[d]imidazol-2-yl)methyl)aniline dihydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12BrN3.2ClH/c15-10-3-6-12-13(8-10)18-14(17-12)7-9-1-4-11(16)5-2-9;;/h1-6,8H,7,16H2,(H,17,18);2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 375.09 .Scientific Research Applications

Synthesis and Characterization

- The compound has been used in the synthesis of various organic compounds, showing remarkable antibacterial, antifungal, and anti-inflammatory activities. This includes its role in producing 2-[4-bromo aniline] N-substituted benzylidine hydrazides and 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 -yl)methyl]aniline (Bhat, Sufeera, & Chaitanya, 2011).

Crystal Engineering

- It's been utilized in crystal engineering, particularly in the synthesis of complexes with anilic acids and dipyridyl compounds. This involves intricate interactions like hydrogen bonding and stacking arrangements (Zaman, Tomura, & Yamashita, 2001).

Antimicrobial Activity

- There's significant research into its use in creating compounds with antimicrobial properties. One example is the synthesis of 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, which showed potential against various bacterial strains (Bhagat, Deshmukh, & Kuberkar, 2012).

Spectroscopic Analysis

- In spectroscopy, it's been analyzed to understand the influence of substituents like bromine and methyl groups on molecular vibrations, contributing to the development of substituted aniline compounds (Ramalingam, Periandy, Narayanan, & Mohan, 2010).

Synthesis of Heterocycles

- The compound plays a role in the synthesis of various heterocyclic compounds, such as thiazolidones, with applications in CNS depressants, muscle relaxants, and anticonvulsants (Shyam & Tiwari, 1977).

Reductive Cyclization-Rearrangement

- It has been used in studies exploring reductive cyclization-rearrangement processes, leading to novel compounds with potential pharmaceutical applications (Bates & Li, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

properties

IUPAC Name |

4-[(6-bromo-1H-benzimidazol-2-yl)methyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3.2ClH/c15-10-3-6-12-13(8-10)18-14(17-12)7-9-1-4-11(16)5-2-9;;/h1-6,8H,7,16H2,(H,17,18);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHPLYRDPRCRRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)Br)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2942026.png)

![tert-butyl N-[1-(1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate](/img/structure/B2942027.png)

![3-(cyclopropanecarboxamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2942028.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2942032.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2942035.png)

![(1S,4S,5S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2942036.png)

![N-(2,5-dimethoxybenzyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2942040.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2942041.png)

![1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine](/img/structure/B2942046.png)